
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-Me TFA, also known as (S,R,S)-N-(2-(2-(2,6-dioxo-3,3-dimethylpiperidin-1-yl)acetamido)ethyl)-4-(4-(trifluoromethyl)phenyl)butanamide trifluoroacetate, is a compound used in various scientific research applications. It is a derivative of the von Hippel-Lindau (VHL) ligand and is often used in the recruitment of the VHL protein for targeted protein degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-Me TFA involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the final trifluoroacetate salt formation. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-Me TFA follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S,R,S)-AHPC-Me TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(S,R,S)-AHPC-Me TFA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeted protein degradation therapies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S,R,S)-AHPC-Me TFA involves the recruitment of the VHL protein, which is part of the ubiquitin-proteasome system. The compound binds to the VHL protein, facilitating the ubiquitination and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and has significant implications for therapeutic applications.
Comparaison Avec Des Composés Similaires
(S,R,S)-AHPC-Me TFA is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other VHL ligands and derivatives, such as:
(S,R,S)-AHPC: A closely related compound with similar applications.
VH032: Another VHL ligand used in targeted protein degradation.
PROTACs: A broader class of compounds that utilize the VHL protein for targeted protein degradation.
The uniqueness of (S,R,S)-AHPC-Me TFA lies in its specific trifluoromethyl group and trifluoroacetate salt form, which confer distinct chemical properties and biological activities.
Propriétés
Formule moléculaire |
C25H33F3N4O5S |
|---|---|
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H32N4O3S.C2HF3O2/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;3-2(4,5)1(6)7/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);(H,6,7)/t13-,17+,18-,20+;/m0./s1 |
Clé InChI |
OTDPXXFYWRGIIQ-QDVBFIRISA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




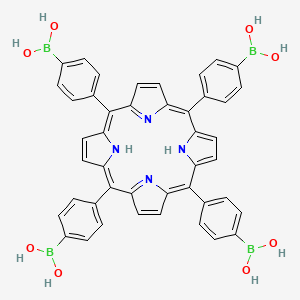
![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)
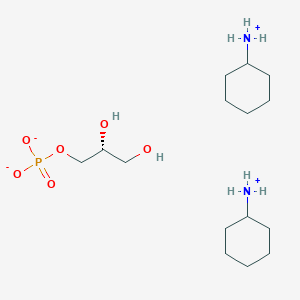
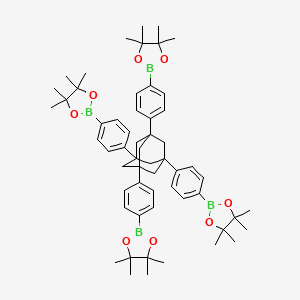


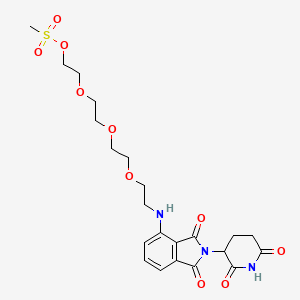

![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)

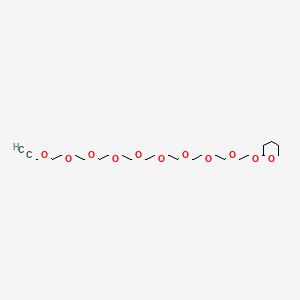
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
